![molecular formula C17H19ClN4 B5797354 N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5797354.png)
N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. It belongs to the pyrazolo[1,5-a]pyrimidine family and has shown promising results in preclinical studies for various diseases.
Mechanism of Action
The exact mechanism of action of N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors that are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects
N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its high potency and specificity for certain enzymes and receptors. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, more studies are needed to determine its safety and efficacy in human clinical trials.
In conclusion, N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound that has shown promising results in preclinical studies for various diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research have been discussed. Further studies are needed to determine its potential as a therapeutic agent in human clinical trials.
Synthesis Methods
The synthesis of N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves the reaction of 2-chloro-5-methylpyrazolo[1,5-a]pyrimidine with butylamine in the presence of a catalyst. The resulting product is purified through column chromatography to obtain the final compound.
Scientific Research Applications
N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4/c1-3-4-9-19-16-10-12(2)21-17-14(11-20-22(16)17)13-7-5-6-8-15(13)18/h5-8,10-11,19H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSDKGSVRIXORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
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